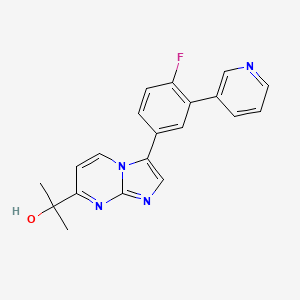
MRK-623
Descripción general
Descripción
MRK-623 is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoro-substituted phenyl ring, a pyridine moiety, and an imidazo[1,2-a]pyrimidine core. This compound has garnered interest due to its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MRK-623 typically involves a multi-step process. One practical synthesis route includes the following steps :
Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
Introduction of Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced through a coupling reaction with the imidazo[1,2-a]pyrimidine core.
Attachment of Pyridine Moiety: The pyridine moiety is attached using a boronic acid coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions and improve yield and scalability .
Análisis De Reacciones Químicas
Types of Reactions
MRK-623 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the fluoro-substituted phenyl ring.
Substitution: Substitution reactions can occur at the fluoro-substituted phenyl ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
MRK-623 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of MRK-623 involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptor subtypes, modulating their activity and leading to various biological effects . The pathways involved include signal transduction mechanisms that result in changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Fluoro-substituted Phenyl Compounds: Compounds with similar fluoro-substituted phenyl rings.
Pyridine Derivatives: Compounds with similar pyridine moieties.
Uniqueness
The uniqueness of MRK-623 lies in its specific combination of structural features, which confer distinct biological activity and potential therapeutic applications. Its selective agonist activity for certain receptor subtypes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H17FN4O |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |
InChI |
InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |
Clave InChI |
GFQMHVYMEKXHDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
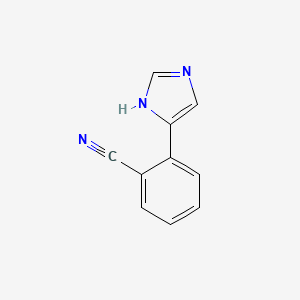
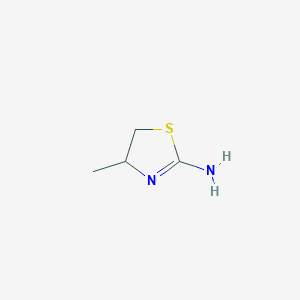
![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)
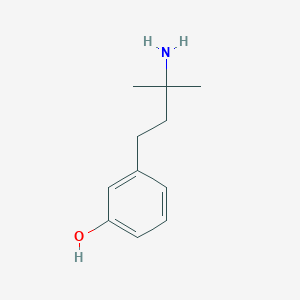
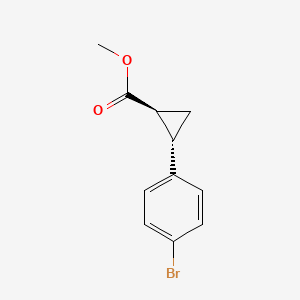
![Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)](/img/structure/B8721494.png)
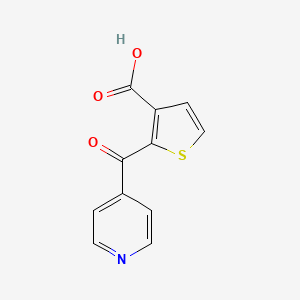
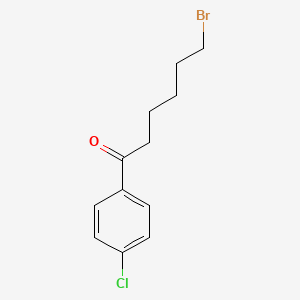
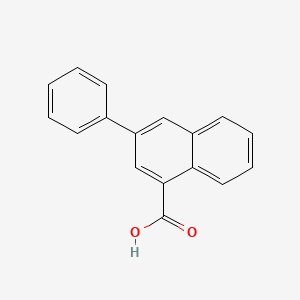
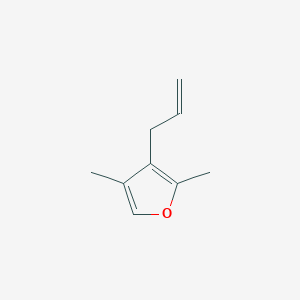
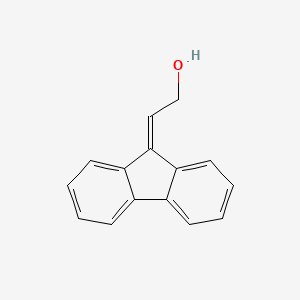
![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)
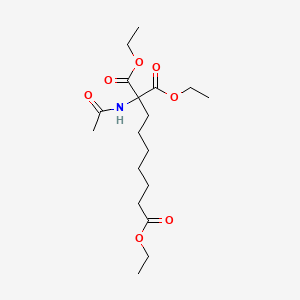
![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)
